![molecular formula C21H22N4O5 B10989818 N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide](/img/structure/B10989818.png)
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide
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Overview
Description
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is a complex organic compound that features a triazolopyridine moiety linked to a chromanone structure via an ethyl acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine and chromanone intermediates, followed by their coupling through an ethyl acetamide linker. Common reagents and conditions might include:
Triazolopyridine synthesis: Cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Chromanone synthesis: Aldol condensation followed by cyclization.
Coupling reaction: Use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the acetamide or chromanone moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC or KMnO4.
Reduction: Use of reducing agents like NaBH4 or LiAlH4.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyridine moieties often demonstrate anticancer properties. For instance, studies on similar compounds have shown significant growth inhibition against various cancer cell lines. The mechanism of action typically involves the disruption of cellular metabolism and induction of apoptosis in cancer cells.
Compound | Cell Line | Percent Growth Inhibition |
---|---|---|
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide | OVCAR-8 | 85.26% |
This compound | SNB-19 | 86.61% |
These findings underscore the compound's potential as a lead molecule in anticancer drug development.
Antimicrobial Properties
The triazole-pyridine derivatives have been extensively studied for their antimicrobial activity against various pathogens. The presence of the hydroxylated chroman moiety may enhance the compound's ability to interact with microbial targets. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups such as hydroxyls and amides plays a critical role in enhancing solubility and bioavailability.
Functional Group | Effect on Activity |
---|---|
Hydroxyl Group | Increases solubility; enhances interaction with biological targets |
Triazole Ring | Essential for anticancer and antimicrobial activities |
Acetamide Moiety | Modulates pharmacokinetics and stability |
Case Study 1: Anticancer Evaluation
A study conducted on a series of triazole derivatives demonstrated that modifications to the triazole ring significantly affected their anticancer potency. The derivative containing the chroman moiety exhibited superior activity compared to others lacking this feature.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with hydroxyl substitutions showed enhanced inhibition zones compared to their counterparts.
Mechanism of Action
The mechanism of action of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-1,2,4-triazol-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a triazole and hydroxyphenyl moiety.
N-(2-(pyridin-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a pyridine and hydroxyphenyl moiety.
Uniqueness
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is unique due to the combination of the triazolopyridine and chromanone structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring and a chroman derivative, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. For example, derivatives of triazolo[4,3-a]pyridine have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the chroman moiety may enhance this activity by improving bioavailability and interaction with microbial targets.
Antitumor Activity
Studies have demonstrated that similar compounds exhibit antitumor effects across various cancer cell lines. For instance, a related compound showed GI50 values of 25.1 μM against non-small cell lung cancer cells . The combination of the triazole and chroman structures is hypothesized to synergistically enhance cytotoxicity.
The proposed mechanism involves the inhibition of critical enzymes involved in DNA synthesis and repair. Compounds with triazole groups have been shown to inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death . This mechanism is particularly relevant for the observed antimicrobial activity against resistant strains.
Study 1: Antitubercular Screening
A series of derivatives based on the triazolo-pyridine scaffold were synthesized and screened for their activity against Mycobacterium tuberculosis. Compounds with modifications at the 4-position of the triazole ring displayed enhanced potency, suggesting that structural optimization can lead to more effective antitubercular agents .
Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays were conducted using human embryonic kidney (HEK-293) cells to assess the safety profile of these compounds. Most tested derivatives exhibited low toxicity levels, indicating a favorable therapeutic index for further development in clinical settings .
Data Tables
Compound | IC50 (μM) | Target | Activity |
---|---|---|---|
Compound A | 1.35 | Mycobacterium tuberculosis | Antimicrobial |
Compound B | 25.1 | Non-small cell lung cancer | Antitumor |
Compound C | 0.06 | Staphylococcus aureus | Antibacterial |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl) acetamide derivatives?
- Methodological Answer : A common approach involves coupling intermediates like 5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl ethers with triazolopyridine-ethylamine derivatives. Key steps include refluxing with chloroacetyl chloride in DMF, using potassium carbonate as a base, and monitoring reaction progress via TLC. Post-synthesis, products are isolated by precipitation in water and purified via recrystallization. Characterization employs NMR, IR, and LC-MS .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms proton and carbon environments, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). LC-MS provides molecular weight verification. Elemental analysis validates purity. For example, used TLC and spectral data to confirm acetamide derivatives .
Q. How can researchers predict the biological activity of this compound during early-stage development?
- Methodological Answer : Computational tools like the PASS (Prediction of Activity Spectra for Substances) program predict potential biological targets (e.g., enzyme inhibition). Molecular docking studies (using software like AutoDock) assess binding affinities to receptors. These methods prioritize compounds for in vitro testing, reducing experimental costs .
Q. What are the key physicochemical properties to evaluate, and how are they determined?
- Methodological Answer : Critical properties include solubility (measured via shake-flask method), LogP (via HPLC or computational tools like ACD/Labs), and pKa (potentiometric titration). PubChem-derived data (e.g., hydrogen bond donors/acceptors, polar surface area) guide bioavailability assessments using Lipinski’s Rule of Five .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : DoE employs factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) systematically. For example, a central composite design could identify optimal conditions for coupling reactions. highlights the use of statistical methods to minimize trials while maximizing parameter coverage, reducing development time .
Q. What strategies address contradictions between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies arise from force field limitations in docking or oversimplified PASS assumptions. Validate computational models with experimental SAR (Structure-Activity Relationship) studies. Adjust docking parameters (e.g., solvation effects) and cross-validate with MD simulations. emphasizes iterative refinement using both in silico and in vitro data .
Q. How can computational reaction path searches enhance synthetic route design?
- Methodological Answer : Tools like quantum chemical calculations (e.g., DFT) map reaction pathways and transition states. ICReDD’s approach integrates these with experimental feedback to prioritize feasible routes. For instance, transition state analysis might reveal steric hindrance in triazolopyridine coupling, guiding solvent selection .
Q. What advanced techniques resolve regioselectivity challenges in functionalizing the triazolopyridine core?
- Methodological Answer : Regioselective functionalization requires directing groups or protective strategies. For example, using bulky bases to control substitution patterns or employing orthogonal protecting groups (e.g., Fmoc) during synthesis. LC-MS and 2D NMR (e.g., NOESY) confirm regiochemistry .
Q. How can molecular dynamics (MD) simulations improve understanding of target binding kinetics?
- Methodological Answer : MD simulations (e.g., using GROMACS) model ligand-receptor interactions over time, identifying stable binding conformations and residence times. This complements docking by accounting for protein flexibility. For chroman-4-one derivatives, simulations might reveal hydrophobic pocket interactions critical for activity .
Q. What methodologies troubleshoot low yields in scale-up syntheses?
- Methodological Answer : Mechanistic studies (e.g., kinetic profiling via in-situ IR) identify rate-limiting steps. Process analytical technology (PAT) monitors intermediates in real-time. ’s TLC-based monitoring can be replaced with HPLC for precision. Scale-up adjustments (e.g., switching from batch to flow reactors) improve heat/mass transfer .
Properties
Molecular Formula |
C21H22N4O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N4O5/c1-21(2)11-15(27)20-14(26)9-13(10-16(20)30-21)29-12-19(28)22-7-6-18-24-23-17-5-3-4-8-25(17)18/h3-5,8-10,26H,6-7,11-12H2,1-2H3,(H,22,28) |
InChI Key |
RQAKLQADDYJHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NN=C4N3C=CC=C4)O)C |
Origin of Product |
United States |
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